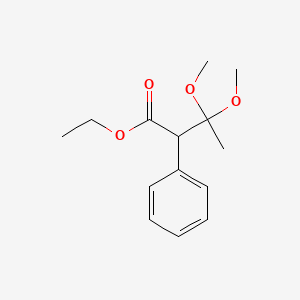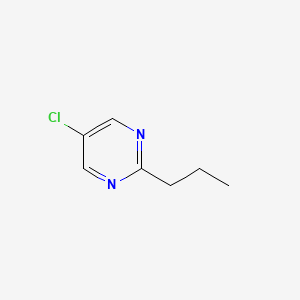
5-Chloro-2-propylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-propylpyrimidine is a chemical compound with the molecular formula C7H9ClN2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 5th position and a propyl group at the 2nd position of the pyrimidine ring. This compound is known for its applications in various chemical processes and is typically found as a colorless liquid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-propylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-bromopyrimidine with propyl alcohol in the presence of a base such as cesium carbonate in a solvent mixture of acetonitrile and dimethylformamide . The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent composition, and reaction time. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-propylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, thiols, and other nucleophiles.
Oxidation and Reduction: Specific oxidizing or reducing agents may be used depending on the desired transformation.
Major Products Formed
The major products formed from substitution reactions include various substituted pyrimidine derivatives, depending on the nucleophile used. For example, reaction with an amine can yield an aminopyrimidine derivative .
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-propylpyrimidine has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 5-Chloro-2-propylpyrimidine involves its interaction with specific molecular targets. For instance, certain pyrimidine derivatives have been shown to inhibit enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) . The compound may exert its effects by binding to these enzymes and blocking their activity, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-bromopyrimidine: A precursor in the synthesis of 5-Chloro-2-propylpyrimidine.
5-Chloro-2,4,6-trifluoropyrimidine: Another pyrimidine derivative with different substitution patterns and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 2nd position and chlorine atom at the 5th position make it a valuable intermediate in the synthesis of various biologically active compounds .
Eigenschaften
CAS-Nummer |
944903-16-6 |
|---|---|
Molekularformel |
C7H9ClN2 |
Molekulargewicht |
156.61 g/mol |
IUPAC-Name |
5-chloro-2-propylpyrimidine |
InChI |
InChI=1S/C7H9ClN2/c1-2-3-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
YYRHYNQGUGMMMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC=C(C=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6'-Chlorospiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B13032765.png)

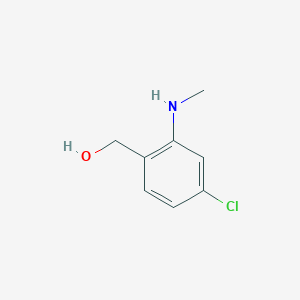


![6-Chlorospiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-one](/img/structure/B13032782.png)

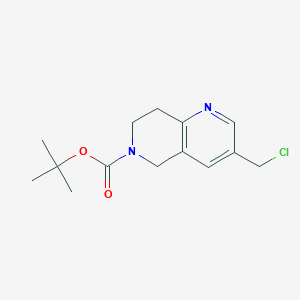
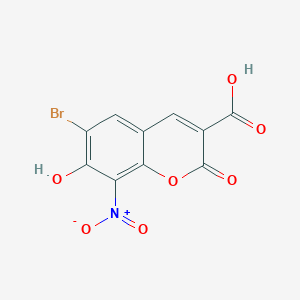
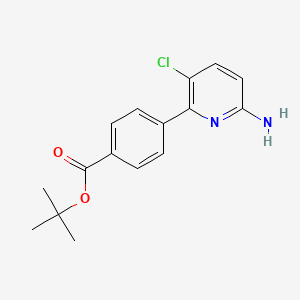
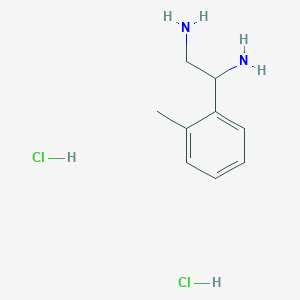
![(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol](/img/structure/B13032815.png)

